2-[3-(4-Methylphenyl)propanamido]acetic acid
CAS No.: 1098367-46-4
Cat. No.: VC3347512
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
![2-[3-(4-Methylphenyl)propanamido]acetic acid - 1098367-46-4](/images/structure/VC3347512.png)
Specification
CAS No. | 1098367-46-4 |
---|---|
Molecular Formula | C12H15NO3 |
Molecular Weight | 221.25 g/mol |
IUPAC Name | 2-[3-(4-methylphenyl)propanoylamino]acetic acid |
Standard InChI | InChI=1S/C12H15NO3/c1-9-2-4-10(5-3-9)6-7-11(14)13-8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) |
Standard InChI Key | GAFYDSBFZUJAIL-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CCC(=O)NCC(=O)O |
Canonical SMILES | CC1=CC=C(C=C1)CCC(=O)NCC(=O)O |
Introduction
Chemical Identity and Structure
Basic Identification Parameters
2-[3-(4-Methylphenyl)propanamido]acetic acid is characterized by several key identifiers that establish its unique chemical identity. The compound is registered with the CAS number 1098367-46-4, which serves as its primary identifier in chemical databases and commercial catalogs . Additionally, it is identified in chemical inventory systems by the MDL number MFCD11648372, further confirming its distinct chemical identity .
The structural composition of this compound includes a para-methylphenyl group connected to a propanamide linkage, which is further bonded to an acetic acid moiety. This arrangement creates a molecule with multiple functional groups that can participate in various chemical interactions and transformations.
Physical and Chemical Properties
The physical and chemical properties of 2-[3-(4-Methylphenyl)propanamido]acetic acid are essential for understanding its behavior in different chemical environments and its potential applications. These properties are summarized in the following table:
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₂H₁₅NO₃ | |
Molecular Weight | 221.25-221.26 g/mol | |
CAS Number | 1098367-46-4 | |
MDL Number | MFCD11648372 | |
Standard Purity | ≥95% |
The compound contains an amide functional group, which can participate in hydrogen bonding as both donor and acceptor, potentially enhancing its solubility in polar solvents and its ability to interact with biological targets. The carboxylic acid moiety provides acidic properties and opportunities for further derivatization through esterification or amide formation.
The significant price differential between the smaller and larger quantities indicates economies of scale in the production or purification of this compound. This pricing structure is typical for specialized research chemicals that require multi-step synthesis or purification processes.
Structural Features and Reactivity
Key Functional Groups
The structure of 2-[3-(4-Methylphenyl)propanamido]acetic acid contains several functional groups that contribute to its chemical behavior:
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Carboxylic acid group: Provides acidic properties and serves as a point for further functionalization through esterification, amidation, or salt formation.
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Amide linkage: Offers hydrogen bonding capabilities, contributing to potential interactions with biological targets and influencing solubility characteristics.
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4-Methylphenyl group: Provides hydrophobic character and potential for π-π stacking interactions with aromatic systems, which can be significant in drug-target interactions.
These functional groups collectively create a molecule with multiple potential interaction points, explaining its classification as a "versatile small molecule scaffold" .
Comparison with Structurally Related Compounds
Structural Analogues
To better understand the potential properties and applications of 2-[3-(4-Methylphenyl)propanamido]acetic acid, it is helpful to compare it with structurally related compounds that appear in the scientific literature:
These structural analogues share certain elements with 2-[3-(4-Methylphenyl)propanamido]acetic acid but differ in key aspects that would likely influence their chemical and biological properties. The presence or absence of the amide linkage, in particular, would significantly affect hydrogen bonding capabilities and conformational flexibility.
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